
2-(3-Phenylpropanesulfonyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Peracetic acid (PAA), when activated by Co(II) or Co(III), can produce acetylperoxyl radicals which are efficient in degrading aromatic organic compounds, indicating a potential application of related sulfonated acetic acid derivatives in environmental remediation. The study by Kim et al. (2020) demonstrated that the acetylperoxyl radical plays a crucial role in the degradation of various aromatic compounds, suggesting that derivatives like 2-(3-Phenylpropanesulfonyl)acetic acid might have similar utility in advanced oxidation processes for pollutant degradation. The efficiency of these processes was shown to depend on the molecular structure of the compounds, with electron transfer mechanisms being a key factor in the degradation process. This implies a potential application of this compound in environmental science, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).
Biotransformation and Biocatalysis
The ability of acetic acid bacteria to oxidize primary alcohols and diols to their corresponding acids with high enantioselectivity presents a promising area for the application of acetic acid derivatives in biotransformation processes. Romano et al. (2002) investigated the biotransformation of 2-phenylpropanol by acetic acid bacteria, leading to the highly enantioselective production of (S)-2-phenyl-1-propionic acid. This highlights the potential of this compound in similar biocatalytic processes, where its structural features could be exploited in the enantioselective synthesis or modification of organic compounds, offering significant advantages for pharmaceutical synthesis and industrial chemistry applications (Romano et al., 2002).
Chemosensing and Bioimaging
Gui et al. (2015) developed a fluorescence turn-on chemosensor based on a structure that combines the aggregation-induced-emission (AIE) effect with the complexation capability of carboxyl groups for the selective detection of Al(3+) ions. This suggests that compounds like this compound could be modified to serve as chemosensors or bioimaging agents. The study indicates the potential for such derivatives to be developed into highly selective and sensitive detection tools for metal ions or other analytes in complex biological or environmental samples, benefiting from their structural adaptability and the inherent properties of the sulfonated acetic acid backbone (Gui et al., 2015).
Adsorption and Removal of Pollutants
Khan and Akhtar (2011) explored the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate, demonstrating its effectiveness in removing this herbicide from aqueous solutions. This study implies that this compound could be investigated for its adsorption properties, potentially serving as a basis for developing new materials or methods for the removal of specific pollutants from water or soil, leveraging its unique chemical structure for environmental purification and remediation efforts (Khan & Akhtar, 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(3-Phenylpropanesulfonyl)acetic acid may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies on this compound. Similar compounds are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Derivatives of indole, a similar compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds are known to have diverse biological activities
Action Environment
It is known that environmental factors and substrates can drive the succession of lactic acid bacteria, which are essential for the fermentation and flavor formation of certain foods
Propiedades
IUPAC Name |
2-(3-phenylpropylsulfonyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c12-11(13)9-16(14,15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNFNPCLXMTRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



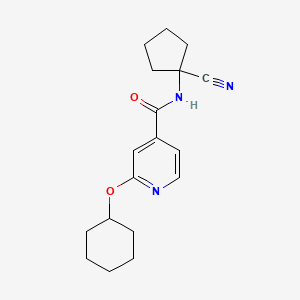

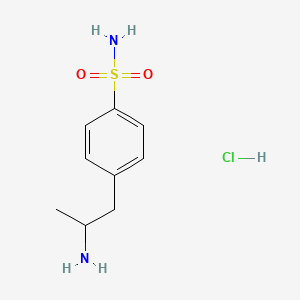
![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)
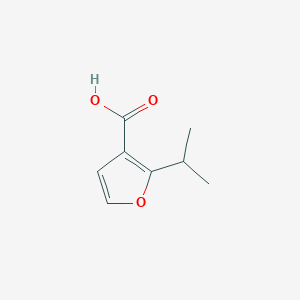
![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)
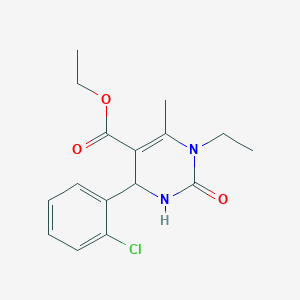
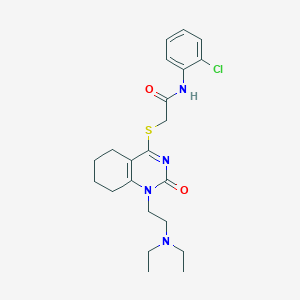
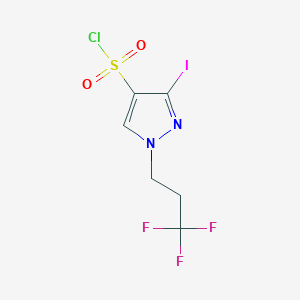
![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
